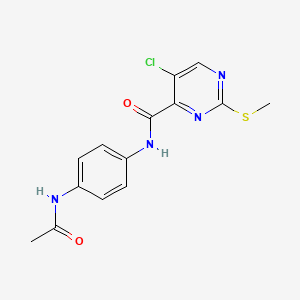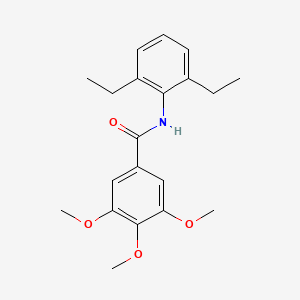
(Z)-3-((4-butylphenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-((4-butylphenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile, also known as BPTAA, is a chemical compound that has gained attention in the scientific community due to its potential use in medicinal chemistry.
Applications De Recherche Scientifique
Synthesis and Pharmaceutical Application
- Synthesis of Antibiotic Side Chains : A study detailed the practical preparation of a Z-isomer compound related to the fourth generation of cephem antibiotics. This compound, part of a broader class of antibiotics, showcases the application of complex organic syntheses in developing pharmaceutical drugs (Tatsuta et al., 1994).
Polymer Modification and Medical Applications
- Hydrogel Modification for Medical Use : Research on radiation-induced poly vinyl alcohol/acrylic acid hydrogels modified through condensation reaction with various amines demonstrated enhanced swelling and thermal stability. These materials, due to their promising biological activities, have potential for medical applications (Aly & El-Mohdy, 2015).
Material Science and Optoelectronics
- Enhanced Nonlinear Optical Limiting : Designed and synthesized donor-acceptor substituted thiophene dyes demonstrated significant potential in optoelectronic devices by protecting human eyes and optical sensors, as well as stabilizing light sources in optical communications (Anandan et al., 2018).
Antimicrobial Properties
- Antimicrobial Cationic Polymers : The study on methacrylic polymers with a side chain structure incorporating thiazole groups showed improved antimicrobial activity. This research highlights the role of chemical and structural characteristics in designing antimicrobial polymers (Cuervo-Rodríguez et al., 2019).
Excited-State Intramolecular Proton Transfer
- Tuning White Organic Light Emitting Diode : Research utilizing the thiazolo[5,4-d]thiazole moiety demonstrated reversible excited-state intramolecular proton transfer (ESIPT) reactions, crucial for developing white organic light emitting diodes (WOLEDs) with broad tunability from blue to yellow light (Zhang et al., 2016).
Propriétés
IUPAC Name |
(Z)-3-(4-butylanilino)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3OS/c1-3-4-5-17-6-10-20(11-7-17)25-15-19(14-24)23-26-22(16-28-23)18-8-12-21(27-2)13-9-18/h6-13,15-16,25H,3-5H2,1-2H3/b19-15- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLYWQGEAVFICK-CYVLTUHYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-((4-butylphenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(2-bromophenyl)methanone](/img/structure/B2402869.png)

![N-(furan-2-ylmethyl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2402876.png)

![3-{[(4-benzyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]methyl}-4-methoxybenzaldehyde](/img/structure/B2402878.png)


![2-Chloro-1-[3-(5-cyclopropylpyridin-2-yl)oxypyrrolidin-1-yl]propan-1-one](/img/structure/B2402882.png)


![1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one](/img/structure/B2402887.png)
![4-[butyl(methyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2402889.png)
![3-Methyl-5-[(3-methylphenyl)sulfamoyl]-1-benzofuran-2-carboxylic acid](/img/structure/B2402890.png)
